molecular formula C17H16O B8168927 1-Ethynyl-4-(4-isopropylphenoxy)benzene

1-Ethynyl-4-(4-isopropylphenoxy)benzene

Cat. No.: B8168927
M. Wt: 236.31 g/mol
InChI Key: IBKNUJPJVPNSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-(4-isopropylphenoxy)benzene is a structurally complex aromatic compound characterized by a central benzene ring substituted with an ethynyl group (–C≡CH) at the 1-position and a phenoxy group (–O–C₆H₄) at the 4-position. The phenoxy moiety is further functionalized with an isopropyl group (–CH(CH₃)₂) at its para position, contributing to steric bulk and modulating electronic properties. This compound belongs to a class of ethynyl-substituted aromatics, which are of interest in materials science due to their conjugated π-systems, enabling applications in organic electronics, liquid crystals, and coordination chemistry .

Key properties inferred from its structure include:

  • Electronic Effects: The phenoxy group is electron-donating via resonance, while the ethynyl group enhances conjugation.
  • Thermal Stability: Ethynyl-aromatic systems often exhibit high thermal stability, suitable for high-temperature applications.

Properties

IUPAC Name

1-ethynyl-4-(4-propan-2-ylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-4-14-5-9-16(10-6-14)18-17-11-7-15(8-12-17)13(2)3/h1,5-13H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKNUJPJVPNSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(4-isopropylphenoxy)benzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for 1-Ethynyl-4-(4-isopropylphenoxy)benzene are not well-documented, large-scale synthesis would likely follow similar protocols to those used in laboratory settings, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(4-isopropylphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethynyl-4-(4-isopropylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(4-isopropylphenoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved are typically those associated with the functional groups present in the compound, such as the ethynyl and phenoxy groups.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Electronic Effects Key Applications/Properties References
1-Ethynyl-4-(4-isopropylphenoxy)benzene –C≡CH (1-position); –O–C₆H₄–(4-iPr) (4-position) Electron-donating phenoxy group Potential liquid crystals, Au complexes
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene –C≡CH (1-position); –C₆H₁₁–(trans-4-propyl) (4-position) Electron-neutral alkyl group Gold(I) complex synthesis
PE2: 1-Ethynyl-4-(phenylethynyl)benzene –C≡CH (1-position); –C≡C–C₆H₅ (4-position) Extended conjugation Semiconductor materials
1-Ethynyl-4-(trifluoromethyl)benzene (84) –C≡CH (1-position); –CF₃ (4-position) Strong electron-withdrawing group Pharmaceuticals, fluorinated polymers
1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene –O–C₂H₅ (1-position); –C≡C–C₆H₄–(4-pentyl) (4-position) Electron-donating ethoxy group Liquid crystal matrices

Key Observations:

Substituent Electronic Effects: The phenoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing –CF₃ group in Compound 84 . Alkyl substituents (e.g., trans-4-propylcyclohexyl) are electronically neutral but enhance solubility in nonpolar solvents .

– The ethynyl group in all compounds facilitates π-conjugation, critical for charge transport in organic semiconductors.

Steric and Thermal Behavior :

  • Bulky substituents like isopropyl or cyclohexyl groups reduce crystallinity, favoring amorphous phases in liquid crystals . – Thermogravimetric analysis (TGA) of similar compounds (e.g., PE2) reveals decomposition temperatures >250°C, suggesting robustness for device integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.